REACTION_CXSMILES
|
CN(C)CCN(C)C.C(=O)=O.C([Li])(CC)C.C1CCCCC1.[Cl:23][C:24]1[CH:25]=[C:26]([CH:30]=[CH:31][C:32]=1[F:33])[C:27]([OH:29])=[O:28].[Cl:34]C(Cl)(Cl)C(Cl)(Cl)Cl>O1CCCC1.O>[Cl:34][C:25]1[C:24]([Cl:23])=[C:32]([F:33])[CH:31]=[CH:30][C:26]=1[C:27]([OH:29])=[O:28] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
sec-butyllithium cyclohexane
|
Quantity
|
53.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li].C1CCCCC1
|
Name
|
|
Quantity
|
5.24 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-85 °C
|
Type
|
CUSTOM
|
Details
|
The resulting orange/brown slurry was stirred at −85° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven-dried, N2-purged 1-L, round-bottomed flask
|
Type
|
ADDITION
|
Details
|
containing a large magnetic stir bar
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −85° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvents/volatiles were removed by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a brown semi-solid
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed with ether (2×100 mL)
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (1 N) was added via pipette
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a tan solid
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from ethyl acetate/hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |